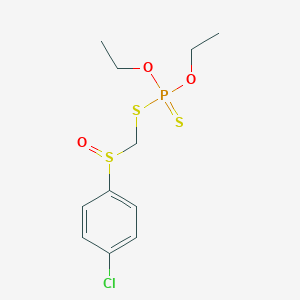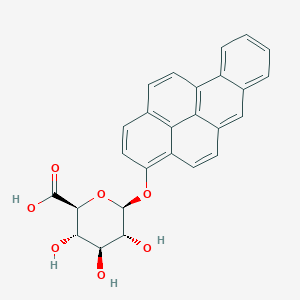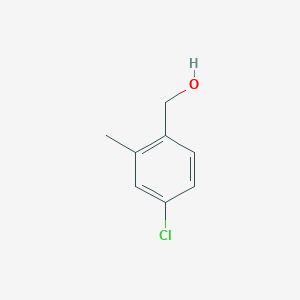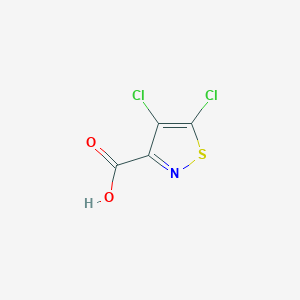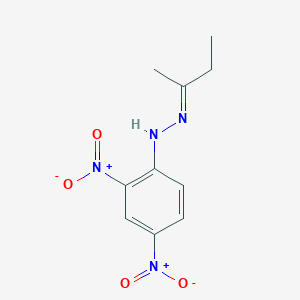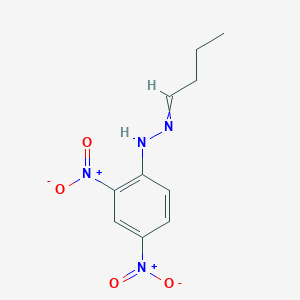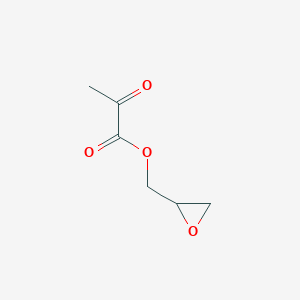
1-(三氟乙酰基)哌啶-4-羧酸
描述
1-(Trifluoroacetyl)piperidine-4-carboxylic acid is a chemical compound that has been used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, and photoaffinity labeled fusidic acid analogues .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of 1-(Trifluoroacetyl)piperidine-4-carboxylic acid consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The empirical formula is C8H10F3NO3 .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学研究应用
Photoreactive Probes
1-(Trifluoroacetyl)piperidine-4-carboxylic acid serves as a valuable reactant for synthesizing photoreactive probes. These probes are essential tools in biochemistry and molecular biology. Researchers use them to study protein–ligand interactions, protein localization, and enzyme activity. By incorporating this compound into the probe structure, scientists can precisely label target molecules and investigate their behavior under light exposure .
GABA Receptor Antagonists Differentiation
The compound plays a role in the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists. Gamma-aminobutyric acid (GABA) receptors are crucial for inhibitory neurotransmission in the central nervous system. Understanding their binding sites and interactions is essential for drug development and neuropharmacology .
Photoactive α-Mannosides and Mannosyl Peptides
Researchers utilize 1-(Trifluoroacetyl)piperidine-4-carboxylic acid to create photoactive α-mannosides and mannosyl peptides. These compounds have applications in glycobiology, where they help elucidate glycan–protein interactions, cell signaling, and immune responses. By incorporating the trifluoroacetyl group, scientists can selectively label mannose-containing molecules for detailed studies .
Inactivators of Human Cytochrome P450 2B6
Cytochrome P450 enzymes play a critical role in drug metabolism. 1-(Trifluoroacetyl)piperidine-4-carboxylic acid derivatives act as inactivators of human cytochrome P450 2B6. Understanding the interactions between drugs and these enzymes is vital for predicting drug–drug interactions and optimizing therapeutic regimens .
Photoaffinity-Labeled Fusidic Acid Analogues
Fusidic acid is an antibiotic used to treat bacterial infections. Researchers modify it by incorporating the trifluoroacetyl group from our compound. These modified analogues serve as photoaffinity labels, allowing precise mapping of fusidic acid binding sites on ribosomes. Such insights aid in drug design and understanding antibiotic mechanisms .
Hydroxyamides as Anticonvulsants
Hydroxyamides derived from 1-(Trifluoroacetyl)piperidine-4-carboxylic acid exhibit anticonvulsant properties. These compounds may play a role in managing epilepsy and related disorders. Their mechanism of action involves modulation of neuronal excitability, making them promising candidates for drug development .
作用机制
While the specific mechanism of action for 1-(Trifluoroacetyl)piperidine-4-carboxylic acid is not mentioned in the search results, it’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Isonipecotic acid, a related compound, acts as a GABA A receptor partial agonist .
安全和危害
The safety data sheet for a related compound, Piperidine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
属性
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCGUOIGFONADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404180 | |
| Record name | 1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |
CAS RN |
126501-70-0 | |
| Record name | 1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



